molecular formula C20H17F3N2O2 B4416880 1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No. B4416880
M. Wt: 374.4 g/mol
InChI Key: IBFCXKAYFVXMTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine, also known as BFPPT, is a chemical compound that has gained significant attention in the field of scientific research. BFPPT is a piperazine derivative that has been synthesized for its potential use in various biological and pharmacological applications.

Mechanism of Action

The exact mechanism of action of 1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is not fully understood. However, it has been suggested that this compound may act as a selective serotonin reuptake inhibitor (SSRI) and a dopamine transporter blocker. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in mood regulation. This compound has also been shown to increase the levels of BDNF, which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is its high selectivity for serotonin and dopamine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various biological and pharmacological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine. One of the areas of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in the treatment of depression and anxiety disorders. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-(1-benzofuran-2-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has been extensively studied for its potential use in various biological and pharmacological applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-depressant properties. This compound has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

1-benzofuran-2-yl-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O2/c21-20(22,23)15-5-3-6-16(13-15)24-8-10-25(11-9-24)19(26)18-12-14-4-1-2-7-17(14)27-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBFCXKAYFVXMTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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